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molecular formula C9H7B B1268388 1-Bromo-4-(1-propynyl)benzene CAS No. 23773-30-0

1-Bromo-4-(1-propynyl)benzene

Cat. No. B1268388
M. Wt: 195.06 g/mol
InChI Key: ZXEYXWFEAUAXQG-UHFFFAOYSA-N
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Patent
US05328637

Procedure details

A solution of 1 g of 1-(1-propynyl)-4-bromo-benzene (produced from 4-bromobenzaldehyde by Wittig reaction, bromination of the resulting ethane and bromine elimination analogously to Example 1e) is reacted with 700 mg of tetrakis(triphenylphosphine)palladium (0) and 1.53 g of 4-(4-pentylphenyl)-2,3-difluoro-benzeneboric acid as described under a). Chromatography on silica gel with 3% ethyl acetate in petroleum ether and fractional crystallization from ethyl acetate gives 0.84 g of 1-(4-pentylphenyl)-2,3-difluoro-4-[4-(1-propynyl)-phenyl]benzene, m.p. 102.9° C.; cl.p. (N-I) 198.9° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH3:10][CH3:11].BrBr>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1)#[C:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#CC)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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